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Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala - 117592-22-0

Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala

Catalog Number: EVT-333357
CAS Number: 117592-22-0
Molecular Formula: C55H82N14O16
Molecular Weight: 1195.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The peptide is synthesized in laboratories using techniques such as solid-phase peptide synthesis. It is cataloged under the CAS number 117592-22-0 and is commercially available from various suppliers, including Sigma-Aldrich and Molecular Depot, indicating its relevance in research and pharmaceutical applications .

Synthesis Analysis

The synthesis of Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The key steps involved in SPPS include:

  1. Activation of Amino Acids: Each amino acid is activated using coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.
  2. Deprotection: After each coupling step, the protecting groups on the amino acids are removed to allow for subsequent additions.
  3. Cleavage: Once the desired peptide sequence is achieved, the peptide is cleaved from the solid support, typically using trifluoroacetic acid (TFA) or other cleavage reagents.

The yield and purity of the synthesized peptide are typically assessed using high-performance liquid chromatography (HPLC), with a common purity specification being ≥97% .

Molecular Structure Analysis

The molecular structure of Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala can be described in terms of its linear sequence and three-dimensional conformation. The sequence consists of:

  • Amino Acids: Threonine (Thr), Phenylalanine (Phe), Glutamine (Gln), Alanine (Ala), Tyrosine (Tyr), Proline (Pro), Leucine (Leu), Arginine (Arg), Glutamic Acid (Glu), and Alanine (Ala).
  • Peptide Bonds: The structure features peptide bonds that link these amino acids, forming a backbone that can adopt various conformations based on environmental conditions.

The molecular weight of this peptide is approximately 1,174.39 g/mol, and it exhibits specific properties such as solubility in aqueous solutions, which can vary based on pH and ionic strength .

Chemical Reactions Analysis

Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala participates in several chemical reactions, particularly involving proteolytic enzymes. For instance:

  • Protease Interaction: The peptide can act as a substrate or inhibitor for certain proteases. Studies have shown that modifications to its sequence can significantly affect cleavage rates by enzymes such as retroviral proteases .
  • Inhibition Studies: The relative cleavage rates can be measured to determine the inhibitory potency against specific proteases, providing insights into its potential therapeutic applications.

These reactions are typically analyzed using chromatographic techniques to monitor product formation and enzyme activity.

Mechanism of Action

The mechanism of action for Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala largely depends on its interactions with biological targets:

  1. Enzyme Inhibition: The peptide may inhibit proteolytic enzymes by binding to their active sites or altering their conformational states.
  2. Cellular Signaling: It might also influence signaling pathways by interacting with receptors or modulating the activity of other proteins within cells.

Experimental data suggest that specific residues within the peptide play critical roles in determining its biological activity, indicating a structure-function relationship that could be exploited for therapeutic purposes .

Physical and Chemical Properties Analysis

The physical and chemical properties of Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala include:

  • Solubility: Generally soluble in water and organic solvents depending on pH.
  • Stability: Stability can be influenced by factors such as temperature, pH, and the presence of salts.
  • Melting Point: Specific melting points are not typically reported for peptides but are relevant for understanding thermal stability.

Analytical techniques such as circular dichroism spectroscopy may be employed to study conformational changes under different conditions .

Applications

Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala has several scientific applications:

  1. Biochemical Research: Used as a model substrate for studying protease specificity and inhibition mechanisms.
  2. Drug Development: Investigated for its potential as an inhibitor in therapeutic contexts, particularly in viral infections where protease activity is critical.
  3. Diagnostics: Potential use in diagnostic assays to measure enzyme activity or inhibition levels.
Structural Characterization and Sequence Analysis

Primary Sequence Determination and Validation

The decapeptide Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala (molecular formula: C₅₅H₈₂N₁₄O₁₆; molecular weight: 1195.32 g/mol) has been structurally validated through multiple analytical techniques. Its primary sequence was established using Edman degradation, a method involving sequential cleavage and identification of N-terminal amino acids. This technique, applied to both native peptides and enzymatically/chemically generated fragments, allows precise reconstruction of the full sequence through alignment of overlapping segments [7]. Mass spectrometric analysis further confirms the molecular weight, with the experimentally determined composition matching theoretical calculations (1195.32 g/mol). High-performance liquid chromatography (HPLC) with ≥97% purity thresholds provides additional validation of structural homogeneity, ensuring the absence of significant truncations or sequence errors in commercial and research preparations [4] [5]. The peptide’s linear sequence represents the minimal functional unit without signal peptides or propeptide domains, as verified by N-terminal (Threonine) and C-terminal (Alanine) residue analysis.

Table 1: Amino Acid Composition and Properties

PositionResidueSymbolHydropathy IndexPotential Modifications
1ThreonineThr-0.7O-glycosylation, Phosphorylation
2PhenylalaninePhe2.8Hydroxylation, Tyrosination
3GlutamineGln-3.5Deamidation, Pyroglutamate formation
4AlanineAla1.8N-acetylation
5TyrosineTyr-1.3Phosphorylation, Sulfation
6ProlinePro-1.6Hydroxylation
7LeucineLeu3.8Ubiquitination
8ArginineArg-4.5Methylation, Citrullination
9GlutamateGlu-3.5Gamma-carboxylation
10AlanineAla1.8N-acetylation

Post-Translational Modifications and Isoform Identification

While the synthetic decapeptide itself lacks native post-translational modifications (PTMs), its constituent residues possess significant modification potential relevant to biological contexts. Tyrosine-5 can undergo sulfation or phosphorylation, altering hydrophilicity and molecular interactions. Glutamine-3 is susceptible to deamidation, forming glutamate under physiological pH/temperature, which may introduce negative charge and affect conformational stability [10]. Threonine-1 and Tyrosine-5 are canonical targets for kinase-mediated phosphorylation, potentially modulating peptide-protein interactions [2]. Though no natural isoforms of this exact sequence are documented, PTM databases (e.g., dbPTM) indicate that over 400 PTM types exist in proteomes, with phosphorylation, acetylation, and ubiquitination comprising >90% of known modifications. Residues like Arginine-8 and Glutamate-9 may undergo methylation or carboxylation, respectively, though experimental evidence for this specific peptide is lacking [2] [10].

Functional Implications of Potential PTMs:

  • Regulatory Effects: Phosphorylation at Thr1/Tyr5 could introduce steric/electrostatic constraints affecting protease accessibility.
  • Stability Impacts: Deamidation of Gln3 might promote peptide aggregation or degradation.
  • Substrate Mimicry: Synthetic forms lacking PTMs serve as retroviral protease substrates due to unmodified cleavage motifs [4] [5].

Comparative Bioinformatics: Homology to Growth Factors and Protease Substrates

Bioinformatic analysis reveals partial sequence homology with functional domains in regulatory proteins. Residues Tyr-Pro-Leu-Arg align with conserved regions in fibroblast growth factors (FGFs), such as human acidic FGF (residues 103–106: Tyr-Leu-Pro-Arg) [3]. This motif often localizes to receptor-binding interfaces, suggesting potential bioactivity in the decapeptide. Similarly, the Gln-Ala-Tyr-Pro segment mirrors phytosulfokine (PSK) sequences (Tyr-Ile-Tyr-Thr-Gln), a sulfated plant peptide hormone governing cell proliferation [6].

The peptide functions as a retroviral protease substrate, evidenced by its cleavage by HIV-1 and related viral proteases. The scissile bond occurs between Tyr-Pro (positions 5–6), a signature cleavage site for aspartyl proteases due to Pro’s conformational constraints. Specificity is further conferred by flanking residues: N-terminal hydrophobic/aromatic residues (Phe2, Tyr5) and C-terminal basic residues (Arg8) facilitate protease active-site docking [4] [5]. This substrate property underpins its utility in in vitro protease activity assays.

Three-Dimensional Conformational Modeling Using SMILES/InChI Data

Computational modeling leverages the canonical SMILES string and InChI key to predict tertiary structure:

SMILES: CC(C)CC(NC(=O)C1CCCN1C(=O)C(Cc2ccc(O)cc2)NC(=O)C(C)NC(=O)C(CCC(N)=O)NC(=O)C(Cc3ccccc3)NC(=O)C(N)C(C)O)C(=O)NC(CCCNC(N)=N)C(=O)NC(CCC(O)=O)C(=O)NC(C)C(O)=O  InChIKey: GNKMMPBLQYIPCI-UHFFFAOYSA-N  

Using this data, lattice-based folding simulations (e.g., face-centred cubic lattice models) predict a β-turn stabilized by Proline-6. Key features include:

  • Hydrophobic clustering: Phe2, Tyr5, Leu7, and Ala4/Ala10 form a solvent-shielded core [9].
  • Electrostatic pairs: Arg8 and Glu9 may form salt bridges in aqueous environments.
  • Turn propensity: Pro6 restricts backbone dihedral angles (Φ, Ψ ≈ -60°, -30°), promoting a type VI β-turn.

Table 2: Molecular Descriptors from 3D Modeling

ParameterValue/PredictionMethod
Hydrophobic moment0.42 (amphipathic)EMBOSS Pepwheel
Dominant secondary structureβ-turn (residues 4–7)GOR4 algorithm
Solvent accessibilityTyr5, Arg8: high (>40%)NACCESS
Stability driversSalt bridge (Arg8-Glu9)Rosetta Energy Function

Molecular dynamics simulations in implicit solvent suggest conformational flexibility at Gln3 and Glu9, while the Tyr-Pro-Leu segment remains rigid. This aligns with its role as a protease substrate, as rigidity near cleavage sites enhances recognition. Berrera’s 20×20 energy matrix indicates favorable hydrophobic interactions (e.g., Phe-Leu, Tyr-Pro) outweigh destabilizing polar contacts, suggesting compact folding [9]. However, experimental validation (e.g., NMR, crystallography) remains absent for this peptide.

Properties

CAS Number

117592-22-0

Product Name

Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala

IUPAC Name

4-[[2-[[2-[[1-[2-[2-[[5-amino-2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]propanoylamino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(1-carboxyethylamino)-5-oxopentanoic acid

Molecular Formula

C55H82N14O16

Molecular Weight

1195.3 g/mol

InChI

InChI=1S/C55H82N14O16/c1-28(2)25-38(49(79)63-35(13-9-23-60-55(58)59)48(78)64-37(20-22-43(73)74)47(77)62-30(4)54(84)85)66-51(81)41-14-10-24-69(41)53(83)40(27-33-15-17-34(71)18-16-33)68-45(75)29(3)61-46(76)36(19-21-42(56)72)65-50(80)39(26-32-11-7-6-8-12-32)67-52(82)44(57)31(5)70/h6-8,11-12,15-18,28-31,35-41,44,70-71H,9-10,13-14,19-27,57H2,1-5H3,(H2,56,72)(H,61,76)(H,62,77)(H,63,79)(H,64,78)(H,65,80)(H,66,81)(H,67,82)(H,68,75)(H,73,74)(H,84,85)(H4,58,59,60)

InChI Key

GNKMMPBLQYIPCI-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)N

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